3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl 3-aminopropanoate with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-thiadiazol-2-amine
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other 1,3,4-thiadiazole derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3O2S/c1-2-12-4-3-6(11)9-7-10-8-5-13-7/h5H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
HXYWHCVTKZSJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
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